2,2,2-trifluoro-N-(3-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-phenyl-1H-pyrazol-5-yl)acetamide: is a compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHFNO
IUPAC Name: this compound
This compound belongs to the class of imidazole derivatives, specifically containing a pyrazole ring. Imidazole is a five-membered heterocyclic moiety with diverse chemical and biological properties . It’s worth noting that imidazole is a core component of natural products like histidine, purine, and histamine.
Preparation Methods
Synthetic Routes: The synthesis of 2,2,2-trifluoro-N-(3-phenyl-1H-pyrazol-5-yl)acetamide involves several steps
Pyrazole Formation: Start with 3-phenyl-1H-pyrazole, which can be synthesized from phenylhydrazine and an appropriate ketone.
Trifluoroacetylation: React the pyrazole with trifluoroacetic anhydride to introduce the trifluoroacetamide group.
Purification: Purify the product through recrystallization or column chromatography.
Industrial Production: While there isn’t a specific industrial process for this compound, it can be synthesized on a laboratory scale using the methods described above.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(3-phenyl-1H-pyrazol-5-yl)acetamide: can participate in various reactions:
Substitution Reactions: The trifluoroacetamide group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Common Reagents: Trifluoroacetic anhydride, base, and appropriate catalysts.
Major Products: The product’s structure suggests that it could form various derivatives, including those with modified substituents on the pyrazole ring.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as an antimicrobial or antitumor agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Industry: Assess its role in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways.
Properties
Molecular Formula |
C11H8F3N3O |
---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-phenyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10(18)15-9-6-8(16-17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17,18) |
InChI Key |
RRYGLQQMYRCQAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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